molecular formula C6H6O2S B2561524 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid CAS No. 856656-74-1

2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid

Cat. No.: B2561524
CAS No.: 856656-74-1
M. Wt: 142.17
InChI Key: YOJGUMOABUROBG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 16 bonds. There are 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfide .


Physical and Chemical Properties Analysis

The molecular weight of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid is 142.17. It contains a total of 15 atoms, including 6 Hydrogen atoms, 6 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Thermal Rearrangement

    The thermal rearrangement of derivatives of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid leads to unexpected products. For instance, the rearrangement of 1,3-dichloro-6-ethoxycarbonyl-2-thiabicyclo[3.1.0]hex-3-ene results in ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate (Gillespie et al., 1981).

  • Synthesis of Azaheterocycles

    Copper-mediated oxidative transformation techniques using related structures, like N-allyl enamine carboxylates, have been employed to synthesize 3-azabicyclo[3.1.0]hex-2-enes. This process is significant for the synthesis of highly substituted pyridines (Toh et al., 2014).

  • Buffer-Mediated Rearrangement

    The semi-two-phase monohydrolysis reaction of meso diesters has been applied to symmetric dialkyl 5,6-epoxybicyclo[2.2.1]hept-2-ene-2,3-dicarboxylates, leading to racemic 6-formyl-1-alkoxycarbonylbicyclo[3.1.0]hex-2-ene-2-carboxylic acids. This demonstrates an efficient application of buffer-mediated rearrangement (Niwayama, 2000).

  • NMR Spectroscopy Studies

    Detailed NMR spectroscopy studies have been conducted on 6-endo substituted 9-thiabicyclo[3.3.1]non-2-enes, including derivatives of this compound, revealing insights into substituent-induced chemical shifts and mutual repolarization effects in these compounds (Hann et al., 1980).

Medicinal Chemistry Applications

  • Synthesis of Amino Acid Derivatives

    Chiral bicyclo[3.1.0]hex-2-ene amino acid derivatives have been synthesized, which are valuable building blocks in medicinal chemistry. These compounds are synthesized via stereo- and regioselective allylic amination (Stadler, 2015).

  • Metabotropic Glutamate Receptor Activity

    S-oxidized variants of (-)-4-amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate have been studied for their activity on metabotropic glutamate receptors. These compounds demonstrate potential as nonclassical antipsychotic agents (Monn et al., 2007).

Properties

IUPAC Name

2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c7-6(8)4-3-1-2-9-5(3)4/h1-5H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJGUMOABUROBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2C1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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